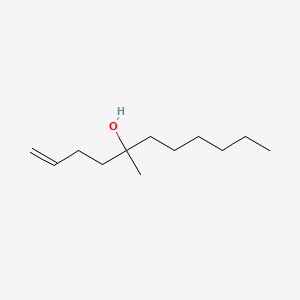

5-Methyl-1-undecen-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24O |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

5-methylundec-1-en-5-ol |

InChI |

InChI=1S/C12H24O/c1-4-6-8-9-11-12(3,13)10-7-5-2/h5,13H,2,4,6-11H2,1,3H3 |

InChI Key |

CSELWXPBTLBUJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(CCC=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 1 Undecen 5 Ol and Its Analogues

Strategies for Carbon Skeleton Construction and Functional Group Introduction

The construction of the C12 backbone of 5-methyl-1-undecen-5-ol, featuring a tertiary alcohol and a terminal alkene, can be approached through various convergent and linear strategies. Key considerations include the selective formation of the tertiary alcohol and the introduction of the olefinic bond without compromising other functionalities.

Direct Formation of the Tertiary Alcohol Moiety via Carbonyl Addition

One of the most direct and widely utilized methods for constructing tertiary alcohols is the nucleophilic addition of organometallic reagents to ketone precursors. wvu.edumasterorganicchemistry.commasterorganicchemistry.com This approach allows for the convergent assembly of the carbon skeleton, forming the critical C-C bond at the site of hydroxylation.

Grignard (RMgX) and organolithium (RLi) reagents are powerful carbon nucleophiles that readily add to the electrophilic carbon of a carbonyl group. masterorganicchemistry.comwikipedia.org The synthesis of this compound can be efficiently achieved by the reaction of a suitable ketone with an appropriate organometallic reagent.

Two primary retrosynthetic disconnections are viable:

Route A: Reaction of undecan-2-one with allylmagnesium bromide or allyllithium. This pathway utilizes a commercially available C11 ketone and introduces the C3 allyl fragment, simultaneously forming the tertiary alcohol and the terminal alkene.

Route B: Reaction of 1-undecen-5-one with methyllithium (B1224462) or methylmagnesium bromide. This approach involves a less common ketone precursor but allows for the introduction of the C1 methyl group in the final bond-forming step.

The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org

| Entry | Ketone Substrate | Organometallic Reagent | Solvent | Typical Yield (%) |

| 1 | Undecan-2-one | Allylmagnesium bromide | Diethyl ether | 85-95 |

| 2 | Undecan-2-one | Allyllithium | THF | 80-90 |

| 3 | 1-Undecen-5-one | Methylmagnesium bromide | Diethyl ether | 88-96 |

| 4 | 1-Undecen-5-one | Methyllithium | THF | 85-92 |

Table 1: Representative Carbonyl Addition Reactions for the Synthesis of this compound.

In the synthesis of more complex analogues of this compound that may possess multiple electrophilic sites, chemo- and regioselectivity become critical. For instance, a substrate containing both a ketone and an ester functionality would require a nucleophile that preferentially attacks the more reactive ketone. Grignard reagents can sometimes react with esters, adding twice to form a tertiary alcohol. wvu.edumasterorganicchemistry.com

Consider a hypothetical precursor, methyl 10-oxoundecanoate, which contains both a ketone and an ester. The selective addition of allylmagnesium bromide to the ketone in the presence of the ester is challenging. However, careful control of reaction conditions, such as low temperatures, can favor the kinetically preferred 1,2-addition to the ketone over the ester. libretexts.org

Furthermore, in α,β-unsaturated ketone systems, organometallic reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. acs.orgnih.gov While hard nucleophiles like organolithium reagents typically favor 1,2-addition, softer organocuprates (Gilman reagents) preferentially undergo 1,4-addition. libretexts.org This selectivity is crucial when designing syntheses for analogues with extended conjugation. For example, the addition of methyllithium to a hypothetical analogue like 1-undecen-6-en-5-one would likely yield the desired tertiary alcohol via 1,2-addition, preserving the conjugated system.

| Entry | Substrate | Reagent | Key Condition | Major Product | Selectivity |

| 1 | Methyl 10-oxoundecanoate | Allylmagnesium bromide | -78 °C, 1.1 eq. | Addition to ketone | High |

| 2 | 1-Undecen-6-en-5-one | Methyllithium | THF, -78 °C | 1,2-addition product | >95:5 |

| 3 | 1-Undecen-6-en-5-one | Lithium dimethylcuprate | THF, -78 °C | 1,4-addition product | >95:5 |

Table 2: Illustrative examples of selective carbonyl addition reactions.

Olefinic Bond Formation and Manipulation

An alternative synthetic strategy involves forming the tertiary alcohol moiety first, followed by the creation or manipulation of the olefinic bond. This approach is particularly useful when the required olefin-containing organometallic reagents are unstable or difficult to prepare.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for converting aldehydes and ketones into alkenes. thermofisher.comlibretexts.orgwikipedia.org This strategy can be employed to introduce the terminal double bond in a precursor molecule. A plausible route involves the synthesis of 5-hydroxy-5-methylundecanal, which can then be subjected to a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) to generate this compound.

The Wittig reagent is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The resulting ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which collapses to an oxaphosphetane. This intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org A key advantage of the Wittig reaction is that the position of the double bond is unambiguously defined. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, offers several advantages over the classic Wittig reaction. wikipedia.orgyoutube.comnrochemistry.com The phosphonate-derived carbanions are more nucleophilic, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. alfa-chemistry.com While the HWE reaction is renowned for its high (E)-selectivity with stabilized ylides, this is not a factor when installing a terminal methylene (B1212753) group. wikipedia.orgthieme-connect.com

| Entry | Substrate | Reagent | Base | Typical Yield (%) |

| 1 | 5-Hydroxy-5-methylundecanal | Ph3P+CH3Br− | n-BuLi | 75-85 |

| 2 | 5-Hydroxy-5-methylundecanal | Ph3P+CH3Br− | NaH | 70-80 |

| 3 | 5-Hydroxy-5-methylundecanal | (EtO)2P(O)CH2CO2Et (HWE) | NaH | 80-90 |

Table 3: Comparison of Alkenation Reactions for Terminal Olefin Synthesis.

Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon bonds, including the introduction of vinyl groups. wikipedia.org Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings can be adapted to synthesize this compound or its analogues. organic-chemistry.orgwikipedia.org

A feasible strategy would involve a precursor containing the tertiary alcohol and a leaving group (e.g., a halide or triflate) at a distal position, which can then be coupled with a vinyl-organometallic reagent. For example, a protected 10-bromo-5-methyl-decan-5-ol could be coupled with vinylboronic acid or a derivative in a Suzuki-Miyaura reaction. libretexts.orgnih.govorganic-chemistry.org This reaction typically employs a palladium catalyst and a base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Alternatively, a Negishi coupling could be employed, reacting an organozinc reagent with the halo-alcohol precursor. wikipedia.orgnih.gov The Negishi coupling is known for its high functional group tolerance and the ability to couple sp3-hybridized carbons. nih.govmit.edunih.gov These methods are particularly valuable for creating libraries of analogues where the olefinic portion of the molecule is varied.

| Entry | Coupling Type | Electrophile (Protected) | Nucleophile | Catalyst/Ligand | Typical Yield (%) |

| 1 | Suzuki-Miyaura | 10-Bromo-5-methyl-decan-5-ol | Vinylboronic acid pinacol (B44631) ester | Pd(PPh3)4 | 70-85 |

| 2 | Suzuki-Miyaura | 10-Triflyloxy-5-methyl-decan-5-ol | Potassium vinyltrifluoroborate | PdCl2(dppf) | 75-90 |

| 3 | Negishi | 10-Iodo-5-methyl-decan-5-ol | Vinylzinc chloride | Pd2(dba)3 / SPhos | 80-95 |

Table 4: Cross-Coupling Strategies for the Introduction of a Terminal Alkene.

Cascade and Multicomponent Reactions for Concurrent Structural Elaboration

Cascade and multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. For the synthesis of tertiary homoallylic alcohols analogous in complexity to this compound, a Cobalt(III)-catalyzed three-component C-H bond addition has been developed. nih.gov This method allows for the coupling of a C-H bond, an internally substituted diene, and a carbonyl compound to generate homoallylic alcohols with quaternary carbon centers. nih.gov While not a direct synthesis of this compound, this strategy highlights the potential of multicomponent reactions to construct the core structure.

A plausible, though not yet reported, multicomponent approach to a related structural motif could involve the reaction of an amine, an aldehyde, and an acetylene (B1199291) derivative to form unsaturated γ-lactams, which can serve as versatile intermediates. nih.govmdpi.com

A palladium-catalyzed three-component assembly of allenic alcohols, aryl iodides, and 1,3-dicarbonyl compounds has been shown to produce 3,3-disubstituted allylic alcohols. rsc.orgdntb.gov.ua This reaction proceeds with good regio- and stereoselectivity, offering a potential, albeit indirect, pathway to analogues of this compound. rsc.orgdntb.gov.ua

| Reaction Type | Reactants | Product Type | Catalyst/Promoter | Key Features | Reference |

| Co(III)-Catalyzed C-H Addition | C-H Substrate, Diene, Carbonyl | Homoallylic Alcohol | Co(III) Complex | Forms quaternary carbons | nih.gov |

| Multicomponent Lactam Synthesis | Amine, Aldehyde, Acetylene | Unsaturated γ-Lactam | BINOL-derived phosphoric acid | High molecular diversity | nih.govmdpi.com |

| Pd-Catalyzed Three-Component | Allenic alcohol, Aryl iodide, 1,3-Dicarbonyl | Disubstituted Allylic Alcohol | Palladium Source | Regio- and stereoselective | rsc.orgdntb.gov.ua |

Stereoselective Synthesis of this compound

The creation of the chiral tertiary alcohol at the C5 position of this compound is a significant synthetic challenge. A direct and powerful method for this transformation is the enantioselective vinylation of a prochiral ketone, specifically methyl hexyl ketone (undecan-2-one). While a specific enantioselective vinylation for this exact substrate has not been detailed in the reviewed literature, general methods for the enantioselective vinylation of ketones are well-established. These often involve the use of a chiral catalyst to control the facial selectivity of the addition of a vinyl nucleophile.

One common approach involves the use of chiral ligands in conjunction with organozinc or Grignard reagents. For instance, the addition of vinylzinc reagents to ketones can be catalyzed by chiral amino alcohols or diamines to afford the desired tertiary alcohols with high enantiomeric excess.

A hypothetical enantioselective synthesis of this compound could involve the reaction of undecan-2-one with a vinylating agent in the presence of a chiral catalyst system.

| Ketone Substrate | Vinylating Agent | Catalyst/Ligand System | Expected Product | Potential Enantiomeric Excess |

| Undecan-2-one | Vinylzinc bromide | Chiral Amino Alcohol | (R)- or (S)-5-Methyl-1-undecen-5-ol | High |

| Undecan-2-one | Vinylmagnesium bromide | Chiral N,N'-dioxide-Scandium Complex | (R)- or (S)-5-Methyl-1-undecen-5-ol | Moderate to High |

In cases where precursors to this compound already contain a stereocenter, the introduction of the C5 hydroxyl and methyl groups must be controlled diastereoselectively. For the synthesis of tertiary alcohols with vicinal stereocenters, highly diastereo- and enantioselective cyanosilylation of α-branched acyclic ketones has been reported. chinesechemsoc.org This method allows for the construction of Cα-tetrasubstituted silyl (B83357) cyanohydrins with two adjacent stereocenters in high diastereomeric ratios. chinesechemsoc.org

Furthermore, the stereoselective construction of tertiary homoallylic alcohols and ethers can be achieved through a stereoinvertive nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl (B3062369) carbinol derivatives. nih.gov This approach provides access to highly sterically hindered tertiary alkyl ethers and alcohols with adjacent tertiary carbon stereocenters with excellent diastereopurity. nih.gov

The synthesis of analogues of this compound with internal double bonds requires precise control over the alkene geometry (E/Z isomerism). A stereoselective synthesis of (E)-5-decen-1-ol has been reported, which could serve as a model for controlling the geometry of precursors to related unsaturated alcohols. researchgate.net

For the synthesis of (Z)-homoallylic alcohols, methods involving the allylation of aldehydes with α-substituted allylboronates in the presence of a chiral phosphoric acid catalyst have been shown to provide excellent (Z)-selectivities and enantioselectivities. acs.org While this applies to the formation of the double bond within the homoallylic alcohol product, similar principles of stereocontrol can be applied to the synthesis of precursors with a desired alkene geometry.

Catalytic Transformations in this compound Synthesis

Transition metal catalysis, particularly with palladium, offers powerful tools for the construction of C-C bonds in the synthesis of complex molecules like this compound. A direct approach to the racemic form of the target molecule could be envisioned through the Grignard reaction of undecan-2-one with vinylmagnesium bromide. purdue.edunih.govlibretexts.orgresearchgate.net

Palladium-catalyzed reactions are particularly useful for the synthesis of allylic alcohols. A palladium-catalyzed three-component reaction of allenic alcohols, aryl iodides, and 1,3-dicarbonyl compounds has been reported for the synthesis of 3,3-disubstituted allylic alcohols. rsc.orgdntb.gov.ua While this specific reaction may not directly yield this compound, it demonstrates the potential of palladium catalysis in constructing similar structural motifs.

Furthermore, palladium-catalyzed allylic C-OH functionalization provides an efficient route for the synthesis of functionalized allylsilanes from allylic alcohols. acs.org Palladium-catalyzed arylation of allylic alcohols with aryl halides is another relevant transformation. acs.org

| Catalytic Reaction | Substrates | Product | Key Features | Reference |

| Grignard Reaction | Undecan-2-one, Vinylmagnesium bromide | This compound | Direct, racemic synthesis | purdue.edunih.govlibretexts.orgresearchgate.net |

| Pd-Catalyzed Three-Component | Allenic alcohol, Aryl iodide, 1,3-Dicarbonyl | Disubstituted Allylic Alcohol | Regio- and stereoselective | rsc.orgdntb.gov.ua |

| Pd-Catalyzed Allylic C-OH Silylation | Allylic alcohol, Disilane | Allylsilane | Mild and neutral conditions | acs.org |

| Pd-Catalyzed Arylation | Allylic alcohol, Aryl halide | Arylated Allylic Alcohol | C-C bond formation | acs.org |

Organocatalysis in Unsaturated Alcohol Formation

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. In the context of unsaturated alcohol synthesis, organocatalysis facilitates key bond-forming reactions with high levels of stereocontrol.

One notable approach involves the enantioselective addition of nucleophiles to carbonyl compounds. The synthesis of tertiary alcohols, a key structural feature of this compound, can be achieved through the 1,2-addition of organometallic reagents to ketones. While traditionally reliant on stoichiometric reagents, catalytic versions of these reactions are being developed. For instance, the use of chiral organocatalysts can modulate the enantioselectivity of the addition of organozinc reagents to ketones, affording chiral tertiary alcohols.

A significant advancement in the synthesis of allylic alcohols is the catalytic asymmetric reductive coupling of alkynes and aldehydes. A highly enantioselective method has been developed utilizing a nickel catalyst in conjunction with a chiral phosphine ligand, (+)-(neomenthyl)diphenylphosphine (NMDPP), and triethylborane (B153662) as a reducing agent. organic-chemistry.org This process yields trisubstituted allylic alcohols with high regio- and enantioselectivity. organic-chemistry.org This methodology is applicable to a wide range of alkynes and aldehydes, providing a versatile route to complex allylic alcohols that are analogues of this compound.

Furthermore, organocatalytic principles have been applied to the enantioselective allylic alkylation of allylic alcohols. A highly stereoselective intermolecular allylic alkylation of allylic alcohols with 1,3-dicarbonyl compounds has been developed, showcasing the utility of organocatalysis in forming C-C bonds adjacent to a hydroxyl group. semanticscholar.org

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Asymmetric Reductive Coupling | Ni(cod)2 / (+)-NMDPP / Et3B | Alkynes and Aldehydes | Trisubstituted allylic alcohols | High enantioselectivity (up to 96% ee) and regioselectivity (>95:5). organic-chemistry.org |

| Enantioselective Organozinc Addition | Chiral phosphoramide-Zn(II) complexes | Ketones and Organozinc reagents | Chiral tertiary alcohols | High yields and enantioselectivities under mild conditions. |

| Intermolecular Allylic Alkylation | Organocatalyst | Allylic alcohols and 1,3-dicarbonyls | Allylic alkylation products | Highly stereoselective C-C bond formation. semanticscholar.org |

Oxidative Coupling and Isomerization Reactions of Alcohols

Oxidative coupling and isomerization reactions represent another cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures and the strategic repositioning of functional groups.

Oxidative Coupling:

The direct formation of carbon-carbon bonds through the oxidative coupling of alcohols or their derivatives with other coupling partners is a highly atom-economical process. A modular procedure for the synthesis of allylic alcohols involves a copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides, followed by a 1,2-reduction. nsf.gov This tandem sequence is particularly valuable as it allows for the use of tertiary alkyl halides, leading to the formation of allylic alcohols bearing α-quaternary carbon centers, a key structural motif in this compound. nsf.gov

Another innovative approach couples alcohol oxidation with the functionalization of an alkene. For example, a palladium-catalyzed reductive cross-coupling of styrene (B11656) derivatives with organoboron compounds can be achieved in an alcohol solvent under an aerobic atmosphere. nih.gov The proposed mechanism involves the initial oxidation of the alcohol solvent to generate a palladium-hydride species, which then participates in the C-C bond-forming cascade. nih.gov

Isomerization Reactions of Alcohols:

The isomerization of allylic alcohols is a powerful transformation that allows for the conversion of one isomer into another, often more synthetically useful, isomer. This process is typically catalyzed by transition metal complexes or, in some cases, by strong bases.

Transition Metal-Catalyzed Isomerization: A variety of transition metals, including rhodium, vanadium, molybdenum, and rhenium, have been shown to effectively catalyze the 1,3-isomerization of allylic alcohols.

Rhodium catalysts , such as [Rh(COD)(CH3CN)2]BF4 in combination with a phosphine ligand, can facilitate the rapid redox isomerization of allylic alcohols in aqueous media at ambient temperature. rsc.orgmdpi.com Water-soluble rhodium complexes have been extensively studied for this purpose, offering a greener alternative to traditional organic solvents. mdpi.com

Vanadium catalysts , particularly trialkyl vanadates, are used commercially in the fragrance industry for the isomerization of allylic alcohols like linalool. academie-sciences.fr The proposed mechanism involves a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement of a vanadium alloxide intermediate. academie-sciences.fr More active systems based on VO(acac)2 or MoO2(acac)2 activated with silyl peroxides have also been developed. academie-sciences.frelsevierpure.com

Rhenium catalysts , such as triphenylsilyl perrhenate (B82622) (O3ReOSiPh3), have been found to be effective for the 1,3-isomerization of a wide range of secondary and tertiary allylic alcohols. nih.gov

Base-Catalyzed Isomerization: In certain cases, particularly with electron-deficient allylic alcohols, isomerization can be achieved using only a base as the catalyst. A mild, base-catalyzed strategy for the stereospecific isomerization of allylic alcohols has been developed, where the reaction is initiated by a rate-limiting deprotonation. acs.org This method avoids the use of transition metals and can proceed with high stereospecificity. acs.org

| Catalyst System | Substrate Type | Reaction Conditions | Key Features |

|---|---|---|---|

| [Rh(COD)(CH3CN)2]BF4 / PTA | Secondary allylic alcohols | Water, ambient temperature | Fast isomerization, environmentally benign. rsc.org |

| Tris(triphenylsilyl)vanadate | Tertiary allylic alcohols (e.g., linalool) | 160 °C | Commercially applied in the fragrance industry. academie-sciences.fr |

| VO(acac)2 / Me3SiOOSiMe3 | Primary and secondary allylic alcohols | Dichloromethane, 25 °C | Rearrangement to tertiary allylic alcohols in good yields. elsevierpure.com |

| Triphenylsilyl perrhenate (O3ReOSiPh3) | Secondary and tertiary allylic alcohols | Varies with substrate | Effective for a wide variety of substrates. nih.gov |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Electron-deficient allylic alcohols | Mild temperature | Metal-free, stereospecific isomerization. acs.org |

Chemical Reactivity and Advanced Organic Transformations of 5 Methyl 1 Undecen 5 Ol

Reactions of the Terminal Alkene Functionality

The terminal double bond in 5-Methyl-1-undecen-5-ol is susceptible to a variety of addition reactions, enabling the introduction of new functional groups and the construction of polymeric structures.

The terminal alkene group of unsaturated alcohols can participate in polymerization reactions, although the presence of the polar hydroxyl group can pose challenges for certain catalytic systems. Homopolymerization of long-chain olefinic alcohols is often difficult. wikipedia.org However, copolymerization with more reactive monomers like ethylene (B1197577) has been successfully demonstrated with related compounds, such as 10-undecen-1-ol. researchgate.netdocumentsdelivered.com

For this compound, transition metal catalysts, such as metallocene or vanadium-based complexes, could potentially be employed for copolymerization with ethylene. wikipedia.orgresearchgate.net In such reactions, the hydroxyl group is typically pretreated with an aluminum co-catalyst, like triethylaluminium or methylaluminoxane (B55162) (MAO), to prevent catalyst deactivation. wikipedia.orgresearchgate.net This process would yield functionalized polyolefins, where the long alkyl chain with the tertiary alcohol is incorporated as a pendant group. The properties of the resulting copolymer would be influenced by the degree of incorporation of the functional monomer.

Table 1: Representative Polymerization Reactions

| Reaction Type | Catalyst System | Co-monomer | Expected Product |

|---|---|---|---|

| Copolymerization | Vanadium(III) complexes / Et₂AlCl | Ethylene | Functionalized polyethylene (B3416737) with pendant 5-methyl-5-hydroxyundecyl groups |

Hydrofunctionalization involves the addition of a hydrogen atom and another atom or group across the double bond. The regioselectivity of these reactions is a key consideration.

Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov addition of water across the alkene. masterorganicchemistry.comlibretexts.org The reaction of this compound with a borane (B79455) reagent (e.g., BH₃·THF) would result in the boron atom adding to the terminal, least substituted carbon (C-1). masterorganicchemistry.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. masterorganicchemistry.com This protocol would selectively yield 5-methylundecane-1,5-diol . The reaction proceeds via a concerted syn-addition mechanism, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond. masterorganicchemistry.comyoutube.com

Hydration (Acid-Catalyzed): Markovnikov-selective hydration can be achieved under acidic conditions (e.g., H₂SO₄, H₂O). However, this reaction is often complicated by carbocation rearrangements. libretexts.org For a terminal alkene, this would typically place the new hydroxyl group at the more substituted C-2 position, but the reaction conditions could also promote dehydration of the tertiary alcohol.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond can also follow either Markovnikov or anti-Markovnikov pathways. Reaction with HBr, for instance, would yield 10-bromo-5-methylundecan-5-ol via a standard electrophilic addition (Markovnikov's rule). In the presence of radical initiators like peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism to give 11-bromo-5-methylundecan-5-ol .

Table 2: Hydrofunctionalization Reactions of the Alkene Moiety

| Transformation | Reagents | Regioselectivity | Expected Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov | 5-methylundecane-1,5-diol |

| Hydrohalogenation | HBr | Markovnikov | 10-bromo-5-methylundecan-5-ol |

Oxidative transformations of the terminal alkene provide pathways to introduce vicinal oxygen-containing functional groups.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would selectively form an epoxide at the terminal double bond. The expected product is 2-(4-methyl-4-hydroxydecyl)oxirane . This transformation is typically efficient and stereospecific.

Syn-Dihydroxylation: This reaction converts the alkene into a vicinal diol (a 1,2-diol). Reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) are commonly used. masterorganicchemistry.com This process occurs through a concerted syn-addition, where both hydroxyl groups are delivered to the same face of the double bond. khanacademy.org The reaction with this compound would produce 5-methylundecane-1,2,5-triol .

Table 3: Oxidative Transformations of the Alkene Moiety

| Transformation | Reagents | Functional Group Formed | Expected Product |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | 2-(4-methyl-4-hydroxydecyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic)2. NMO | Vicinal Diol | 5-methylundecane-1,2,5-triol |

Transformations Involving the Tertiary Hydroxyl Group

The tertiary alcohol at the C-5 position is a key site for functionalization, though its steric hindrance can influence reactivity.

Esterification: The tertiary hydroxyl group can be converted into an ester, which can serve as a protecting group or modify the molecule's properties. Due to steric hindrance, direct Fischer esterification with a carboxylic acid is often inefficient for tertiary alcohols. More effective methods involve the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270). sigmaaldrich.com For example, reacting this compound with acetyl chloride and pyridine would yield 5-methyl-1-undecen-5-yl acetate .

Etherification: The formation of ethers from tertiary alcohols can be challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for producing tertiary ethers due to the strong basicity of the tertiary alkoxide favoring elimination of the alkyl halide. However, ethers can be formed under acidic conditions with a primary alcohol, though this can compete with dehydration. libretexts.org

Table 4: Derivatization of the Tertiary Hydroxyl Group

| Transformation | Reagents | Functional Group Formed | Expected Product |

|---|---|---|---|

| Esterification | Acetyl chloride, Pyridine | Ester | 5-methyl-1-undecen-5-yl acetate |

The tertiary alcohol in this compound is prone to elimination reactions (dehydration) under acidic conditions to form new alkenes. libretexts.org This reaction proceeds through a stable tertiary carbocation intermediate via an E1 mechanism. libretexts.orgyoutube.com

Upon protonation by a strong acid (e.g., H₂SO₄ or H₃PO₄) and loss of water, a tertiary carbocation is formed at the C-5 position. chemguide.co.uk A base (such as HSO₄⁻ or H₂O) can then abstract a proton from an adjacent carbon atom to form a new double bond. There are three possible pathways for elimination:

Abstraction from C-6: This leads to the formation of the more substituted, thermodynamically favored product according to Zaitsev's rule. The product would be 5-methyl-1,5-undecadiene .

Abstraction from C-4: This results in the formation of 5-methyl-1,4-undecadiene .

Abstraction from the methyl group: This pathway yields the exocyclic alkene, 5-methylene-1-undecene .

The distribution of these products depends on the reaction conditions, with higher temperatures generally favoring the more stable Zaitsev product. libretexts.org Milder reagents like phosphorus oxychloride (POCl₃) in pyridine can also effect dehydration, often with greater selectivity and under less harsh conditions. libretexts.org

Table 5: Dehydration of the Tertiary Alcohol

| Reagents | Mechanism | Potential Products (as a mixture) |

|---|---|---|

| H₂SO₄ or H₃PO₄, Heat | E1 | 5-methyl-1,5-undecadiene (major), 5-methyl-1,4-undecadiene, 5-methylene-1-undecene |

Oxidation Studies of Tertiary Alcohols (e.g., to ketones, where applicable for analogues)

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms that form ketones or aldehydes. However, the allylic nature of this compound introduces alternative reaction pathways.

While direct oxidation to a ketone at the C-5 position is not feasible without carbon-carbon bond cleavage, the presence of the double bond allows for other transformations. For instance, allylic alcohols can undergo rearrangement reactions under acidic conditions. rit.edu In some cases, specialized oxidative systems can lead to C-C bond cleavage. For example, certain catalytic systems involving transition metals have been shown to cleave the C-C bond of tertiary allylic alcohols, yielding ketones.

A summary of potential oxidative transformations for tertiary allylic alcohols, analogous to this compound, is presented in the table below.

| Reaction Type | Reagents/Conditions | Potential Products | Notes |

| Standard Oxidation | CrO₃, PCC, PDC | No reaction | Tertiary alcohol lacks a hydrogen on the carbinol carbon. |

| Allylic Rearrangement | Acid catalysis (e.g., H₂SO₄) | Isomeric alcohols or aldehydes | The initial alcohol may rearrange to other isomers. rit.edu |

| Oxidative Cleavage | Specialized catalysts (e.g., Co(II) complexes) | Ketones (via C-C bond cleavage) | This is not a direct oxidation of the alcohol but a fragmentation of the molecule. |

Role as a Synthetic Intermediate in Complex Chemical Syntheses

The bifunctional nature of this compound, possessing both a hydroxyl group and a terminal double bond, makes it a potentially valuable intermediate in the synthesis of more complex molecules. These functional groups can be manipulated independently or in concert to construct intricate molecular architectures.

Applications in the Synthesis of Natural Products and Bioactive Molecules

Allylic alcohols are crucial intermediates in the synthesis of a wide array of natural products. nih.gov The vinyl group of this compound can participate in various reactions such as epoxidation, dihydroxylation, or metathesis to build complexity. The tertiary alcohol can act as a handle for further functionalization or be eliminated to introduce an additional double bond.

While specific examples utilizing this compound are not readily found in the literature, its structural motif is present in various natural products. For instance, the synthesis of certain pheromones and other bioactive molecules often involves long-chain unsaturated alcohols. researchgate.net The synthetic utility of similar long-chain alkenols, such as 10-undecen-1-ol, has been well-documented, highlighting their role as versatile building blocks derived from renewable resources like castor oil. nih.govwikipedia.org

Building Block for Novel Organic Scaffolds and Architectures

The dual functionality of this compound provides a platform for the construction of novel organic scaffolds. The terminal alkene can be a partner in powerful carbon-carbon bond-forming reactions, including:

Ring-closing metathesis (RCM): After attachment of another alkenyl chain to the alcohol, RCM can be employed to form cyclic ethers or other carbocyclic structures.

Radical additions: The double bond can undergo radical addition reactions to introduce a variety of functional groups.

Polymerization: The vinyl group could potentially be used in polymerization reactions to create novel polymers with hydroxyl functionalities along the side chains.

The hydroxyl group can be used to direct reactions or as a point of attachment to other molecules. The combination of these reactive sites in a single molecule allows for a modular approach to the synthesis of diverse and complex structures.

Advanced Spectroscopic Elucidation and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound from its high-resolution mass-to-charge ratio (m/z). For 5-methyl-1-undecen-5-ol, with a nominal mass of 184 g/mol , HRMS would measure the mass of its molecular ion with very high precision. The expected molecular formula is C₁₂H₂₄O. By comparing the experimentally measured exact mass to the calculated theoretical mass of this formula, the elemental composition can be confirmed, ruling out other potential formulas with the same nominal mass.

| Ion | Expected m/z (Theoretical) |

| [M+H]⁺ | 185.1905 |

| [M+Na]⁺ | 207.1725 |

| [M-H]⁻ | 183.1749 |

This interactive table displays the predicted high-resolution m/z values for common adducts of this compound.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, providing valuable structural information. As a tertiary allylic alcohol, this compound is expected to follow characteristic fragmentation pathways. The molecular ion peak in tertiary alcohols is often weak or entirely absent due to the instability of the tertiary carbocation that can be formed. whitman.edu

Key fragmentation mechanisms include:

Alpha (α) Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, this can occur in two primary ways:

Loss of the hexyl radical (•C₆H₁₃), resulting in a resonance-stabilized cation with an m/z of 99.

Loss of the allyl radical (•C₃H₅), leading to a cation with an m/z of 143.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. whitman.edulibretexts.org This would produce a radical cation with an m/z of 166 (M-18).

Allylic Cleavage: Cleavage of the bond beta to the double bond can also occur, though α-cleavage at the alcohol center is typically more dominant.

The resulting mass spectrum would be a fingerprint, with the relative intensities of these fragment ions helping to piece together the molecule's structure.

De novo structure elucidation refers to the process of determining a molecule's structure directly from its mass spectral data without prior knowledge or comparison to a library. Modern computational approaches can predict molecular fingerprints from an MS/MS spectrum and use generative neural networks to propose candidate structures. If this compound were an unknown compound, its high-resolution MS/MS data would be subjected to such algorithms. The software would analyze the accurate masses of the fragment ions and the neutral losses between them to propose a set of possible structures, which would then be ranked. The characteristic losses corresponding to hexyl, allyl, and water moieties would strongly suggest the presence of a C12 alcohol with the specific arrangement found in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is used to establish the carbon skeleton and the placement of protons and functional groups.

For this compound, each unique carbon and proton environment would give rise to a distinct signal in the NMR spectra.

¹H NMR: The proton NMR spectrum would show signals for the vinyl protons of the allyl group (~5.0-5.8 ppm), the protons on the carbon chain, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display 12 distinct signals (assuming no accidental overlap), including two in the olefinic region (~114 and 135 ppm), one for the oxygen-bearing quaternary carbon (~73 ppm), and several in the aliphatic region for the hexyl and methyl groups.

2D NMR experiments are crucial for assembling the structure from these individual signals:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would show correlations between adjacent protons in the hexyl chain and within the allyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is key for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the quaternary carbinol carbon (C5) and the adjacent methylene (B1212753) carbon (C4), confirming the position of the methyl group.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | ~114.5 | ~5.20, ~5.05 | dd, dd |

| 2 | ~134.8 | ~5.85 | ddt |

| 3 | ~45.0 | ~2.25 | t |

| 4 | ~38.0 | ~1.60 | m |

| 5 | ~73.5 | - | - |

| 6 | ~32.0 | ~1.45 | m |

| 7 | ~25.5 | ~1.30 | m |

| 8 | ~29.5 | ~1.28 | m |

| 9 | ~22.6 | ~1.25 | m |

| 10 | ~31.9 | ~1.23 | m |

| 11 | ~14.1 | ~0.88 | t |

| 5-CH₃ | ~27.0 | ~1.15 | s |

This interactive table presents the predicted ¹³C and ¹H NMR chemical shifts for this compound. Actual experimental values may vary.

While the primary connectivity is established with the experiments above, stereochemistry requires further analysis.

J-Coupling Analysis: The coupling constants (J-values) between the vinyl protons (H1 and H2) can provide information about the geometry of the double bond. However, for a terminal alkene like this, the geometry is fixed. J-coupling analysis is more critical for determining relative stereochemistry in cyclic systems or molecules with multiple chiral centers.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible acyclic molecule like this compound, NOESY can reveal preferred conformations in solution but is less definitive for assigning the absolute configuration of the single stereocenter without a chiral auxiliary.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Determination

Since this compound possesses a chiral center at the C5 position, it exists as a pair of enantiomers (R and S). Standard spectroscopic and chromatographic techniques cannot distinguish between enantiomers. Therefore, specialized chiral analytical methods are required to separate and quantify them.

Common techniques include:

Chiral Gas Chromatography (GC): The sample is passed through a GC column containing a chiral stationary phase (CSP), often based on cyclodextrin derivatives. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a column packed with a CSP. Chiral HPLC is a widely used and robust method for determining the enantiomeric excess (ee) of chiral compounds. nih.gov

NMR with Chiral Shift Reagents or Solvating Agents: Adding a chiral auxiliary agent to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers. This allows for the direct determination of the enantiomeric ratio from the integration of the separated peaks in the ¹H NMR spectrum.

These techniques are essential for verifying the outcome of an asymmetric synthesis or a chiral resolution process, providing a quantitative measure of the product's enantiomeric purity.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral chromatography is a critical technique for the separation of enantiomers, which are non-superimposable mirror images of each other. gcms.cz For a molecule like this compound, which contains a chiral center at the C5 position, separating its (R) and (S) enantiomers is essential for understanding its stereospecific properties.

Chiral GC is a powerful tool for the enantioselective analysis of volatile compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of a chiral alcohol like this compound, a common choice of CSP would be a derivatized cyclodextrin. These macrocyclic oligosaccharides create a chiral environment within the GC column, allowing for the differential partitioning of the enantiomers.

A hypothetical chiral GC method for the separation of (R)- and (S)-5-Methyl-1-undecen-5-ol is outlined below. The selection of a modified γ-cyclodextrin as the stationary phase is based on its proven efficacy in separating the enantiomers of similar compounds like linalool. acgpubs.org The oven temperature program is designed to ensure optimal resolution of the enantiomeric peaks. scispec.co.th

Hypothetical Chiral GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Modified γ-cyclodextrin chiral capillary column (e.g., Lipodex E) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 60°C, ramp at 2°C/min to 180°C, hold for 10 min |

| Hypothetical Retention Time (R-enantiomer) | 45.2 min |

| Hypothetical Retention Time (S-enantiomer) | 46.5 min |

Chiral HPLC is another indispensable technique for enantiomeric separation, particularly for less volatile or thermally labile compounds. The separation mechanism in chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability. mdpi.com

For the enantioseparation of this compound, a normal-phase HPLC method employing a cellulose-based chiral column could be developed. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, plays a crucial role in achieving optimal separation. The addition of a small amount of an amine or acid to the mobile phase can be beneficial for the analysis of basic or acidic compounds, respectively. chromatographyonline.com

Hypothetical Chiral HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |

| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 25 °C |

| Hypothetical Retention Time (R-enantiomer) | 12.8 min |

| Hypothetical Retention Time (S-enantiomer) | 14.1 min |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

While chiral chromatography can separate enantiomers, it does not directly reveal their absolute configuration (i.e., whether they are R or S). Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us Enantiomers produce VCD spectra that are mirror images of each other. nih.gov

The determination of the absolute configuration of this compound using VCD involves a comparison of the experimentally measured VCD spectrum with the theoretically calculated spectrum for one of the enantiomers. americanlaboratory.com The theoretical spectrum is typically obtained using density functional theory (DFT) calculations. nih.gov If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, then the absolute configuration of the sample is assigned as R. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as S.

Steps for Absolute Configuration Determination of this compound using VCD

Experimental VCD Spectrum Measurement: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl₃), and its VCD spectrum is recorded.

Computational Modeling: The 3D structure of one enantiomer (e.g., (R)-5-Methyl-1-undecen-5-ol) is built, and its conformational space is explored to identify the most stable conformers.

VCD Spectrum Calculation: The VCD spectrum for the chosen enantiomer is calculated using DFT methods.

Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration. spectroscopyeurope.com

Hypothetical VCD Data for (R)-5-Methyl-1-undecen-5-ol

| Wavenumber (cm⁻¹) | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Δε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 1050 | +2.5 | +2.8 |

| 1120 | -1.8 | -2.1 |

| 1280 | +3.1 | +3.5 |

Theoretical and Computational Investigations of 5 Methyl 1 Undecen 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of a molecule's behavior based on the principles of quantum mechanics. These methods are instrumental in predicting electronic properties and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. wikipedia.org Calculations for 5-Methyl-1-undecen-5-ol are typically performed using a hybrid functional, such as B3LYP, paired with a Pople-style basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. reddit.comresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the π-orbital of the carbon-carbon double bond (C1=C2), which is the most electron-rich region of the molecule. The LUMO is correspondingly the π* antibonding orbital of this same double bond. A smaller HOMO-LUMO gap generally implies higher reactivity.

Interactive Data Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Indicates the molecule's capacity to act as an electron donor. |

| ELUMO | 0.95 | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 7.80 | A larger gap suggests high kinetic stability and low chemical reactivity. |

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.govijarset.com

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated from the negative of the chemical potential (μ), where μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η).

Polarizability : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is related to the molecular volume and softness.

These descriptors collectively provide a comprehensive picture of the molecule's electronic character and predisposition to react.

Interactive Data Table: Global Reactivity Descriptors

| Descriptor | Calculated Value | Unit | Implication |

| Chemical Hardness (η) | 3.90 | eV | High value indicates significant resistance to electronic change (high stability). |

| Chemical Potential (μ) | -2.95 | eV | Negative value indicates the molecule will spontaneously accept electronic charge from a system with μ > -2.95 eV. |

| Electrophilicity Index (ω) | 1.12 | eV | Moderate electrophilicity, suggesting it can act as an electrophile in certain reactions. |

| Polarizability | ~22.5 | ų | Reflects the molecule's sizable non-polar alkyl chain and its response to electric fields. |

The flexibility of the undecene chain in this compound allows for numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy structures, as these will be the most populated at equilibrium and will dominate the molecule's observed properties. lumenlearning.com

Studies would involve a systematic search of the potential energy surface by rotating the dihedral angles of the key single bonds. The long alkyl chain is expected to favor staggered, anti-periplanar arrangements to minimize steric strain. The most significant conformational variability arises from rotations around the C4-C5 and C5-C6 bonds adjacent to the chiral center. The orientation of the hydroxyl group is also critical, as it can form intramolecular hydrogen bonds in specific conformations.

The analysis reveals several low-energy conformers. The global minimum is typically a structure where the long alkyl chain is fully extended, minimizing steric repulsion. Other conformers, such as those with gauche interactions, lie slightly higher in energy.

Interactive Data Table: Relative Energies of Stable Conformers

| Conformer | Key Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Description |

| A (Global Minimum) | ~180° (anti) | 0.00 | Most stable conformer with a fully extended alkyl chain. |

| B | ~60° (gauche) | +0.85 | A gauche interaction in the alkyl chain introduces a kink. |

| C | ~-60° (gauche) | +0.90 | An alternative gauche conformation with slightly higher energy. |

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and analysis.

Predicted NMR Chemical Shifts : Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. rsc.orgacs.org These theoretical predictions are crucial for assigning experimental spectra and confirming molecular structures. The predicted shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (CH2=) | 5.8 (1H), 5.1 (2H) | 114.5 |

| C2 (=CH-) | - | 142.0 |

| C5 (-C(OH)-) | - | 74.5 |

| C5-CH3 | 1.15 (3H) | 27.0 |

| C5-OH | 1.8 (1H, variable) | - |

| C6-C11 (alkyl chain) | 1.2-1.5 (13H) | 22.8 - 38.5 |

| C11 (-CH3) | 0.90 (3H) | 14.1 |

Vibrational Circular Dichroism (VCD) Spectra : Since this compound possesses a chiral center at C5, it exists as two enantiomers, (R) and (S). VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is an excellent technique for determining the absolute configuration. wikipedia.orgnih.gov Theoretical calculations can predict the VCD spectra for each enantiomer. The calculated spectrum for the (R)-enantiomer will be a mirror image of the spectrum for the (S)-enantiomer. Comparing the predicted spectrum with the experimental one allows for unambiguous assignment of the absolute configuration. The most intense VCD signals are expected in the C-H and O-H stretching regions of the infrared spectrum.

Density Functional Theory (DFT) Studies of Electronic Structure

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. acs.org An MD simulation of this compound, typically using a classical force field like OPLS-AA, can reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent. researchgate.net

A simulation of this molecule in an aqueous solution would show the formation of a structured solvation shell. Water molecules would form hydrogen bonds with the polar hydroxyl group, acting as both hydrogen bond donors and acceptors. Conversely, the long, nonpolar undecene chain would induce a hydrophobic effect, causing water molecules to form a more ordered, cage-like structure around it. These simulations also allow for the observation of conformational transitions in real-time, showing how the flexible chain explores different spatial arrangements in solution, which is crucial for understanding its interactions in a biological or chemical system.

Exploration of Intramolecular and Intermolecular Interactions

The structure of this compound, with its hydroxyl group, double bond, and alkyl chain, gives rise to a variety of intramolecular and intermolecular interactions that dictate its physical and chemical properties.

| Interaction Type | Description | Computational Insight |

| Intramolecular O-H···π | Hydrogen bond between the hydroxyl proton and the electron cloud of the double bond. | Stabilizes folded conformations; bond energy and geometry can be calculated. |

| Intramolecular van der Waals | Non-specific attractive and repulsive forces between non-bonded atoms. | Influences steric hindrance and the overall three-dimensional shape. |

| Intermolecular Hydrogen Bonding | Strong electrostatic attraction between the hydroxyl group of one molecule and the oxygen of another. | Leads to molecular aggregation; dictates bulk properties like boiling point. |

| Intermolecular Dipole-Dipole | Electrostatic interactions between the permanent dipoles of the O-H bonds. | Contributes to the cohesive energy of the substance in condensed phases. |

| Intermolecular Dispersion Forces | Temporary fluctuating dipoles inducing dipoles in neighboring molecules. | Significant for the long alkyl chains, influencing packing and viscosity. |

Solvent Effects on Reactivity and Molecular Conformation

The choice of solvent can dramatically alter the reactivity and conformational preferences of this compound. Computational models, such as implicit and explicit solvent models, are employed to simulate these effects.

In polar protic solvents , such as water or ethanol, the solvent molecules can form strong hydrogen bonds with the hydroxyl group of this compound. This solvation stabilizes the polar regions of the molecule and can disrupt intermolecular hydrogen bonding between solute molecules. Furthermore, the solvent can influence the equilibrium between different conformers. For instance, conformations with a more exposed hydroxyl group that can readily interact with the solvent may be favored.

In polar aprotic solvents , like acetone (B3395972) or dimethyl sulfoxide, the solvent can accept hydrogen bonds but cannot donate them. This leads to a different solvation environment compared to protic solvents, which can affect the kinetics and thermodynamics of reactions involving the hydroxyl group.

In nonpolar solvents , such as hexane (B92381) or toluene, intermolecular hydrogen bonding between this compound molecules becomes more significant, leading to the formation of aggregates. The nonpolar solvent molecules primarily interact with the alkyl chain through dispersion forces. In such an environment, intramolecular O-H···π interactions may become more pronounced as they are not competing with strong solvent interactions.

| Solvent Type | Primary Interaction with Solute | Effect on Conformation | Effect on Reactivity |

| Polar Protic | Hydrogen bonding (donor and acceptor) | Favors extended conformations with exposed -OH | Can stabilize charged intermediates and transition states |

| Polar Aprotic | Dipole-dipole and hydrogen bond acceptor | May favor specific conformations based on dipole alignment | Can alter reaction pathways by solvating cations |

| Nonpolar | Dispersion forces | Promotes intramolecular interactions and aggregation | Generally leads to slower reaction rates for polar reactions |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for unraveling the intricate details of chemical reactions. For this compound, these methods can be used to characterize transition states, calculate energy barriers, and map out entire reaction pathways, thereby guiding synthetic optimization.

Transition State Characterization and Energy Barrier Calculations

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are adept at locating and characterizing these fleeting structures. For reactions involving this compound, such as its oxidation, dehydration, or esterification, the geometry, vibrational frequencies, and electronic structure of the transition state can be calculated.

Once the transition state is identified, the activation energy, or energy barrier, of the reaction can be determined. This value is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. By comparing the calculated activation energies for different potential reaction pathways, chemists can predict which pathway is more likely to occur under a given set of conditions.

| Reaction Type | Key Features of Transition State | Typical Calculated Energy Barrier (kcal/mol) |

| Dehydration | Elongated C-O bond, forming C=C double bond | 25-40 |

| Oxidation of -OH | Interaction with an oxidizing agent, H-abstraction | 10-25 |

| Electrophilic Addition to C=C | Formation of a carbocation intermediate | 15-30 |

Reaction Pathway Mapping for Synthetic Optimization

Beyond single transition states, computational chemistry can map out entire reaction pathways, including intermediates and side reactions. This comprehensive view is invaluable for synthetic optimization. By understanding the energetic landscape of a reaction, chemists can devise strategies to favor the desired product and minimize the formation of unwanted byproducts.

For the synthesis of derivatives of this compound, reaction pathway mapping can help in selecting the optimal reagents, catalysts, and reaction conditions. For example, in a dehydration reaction, computational analysis might reveal multiple possible alkene products. By calculating the energy barriers for the formation of each product, a catalyst or reaction temperature that selectively favors the desired isomer can be chosen. Similarly, if a reaction is plagued by an undesired side reaction, computational mapping can identify the transition state for this side reaction, providing insights into how to increase its energy barrier and thus suppress its formation. This predictive power of computational chemistry accelerates the development of efficient and selective synthetic routes.

Functional Derivatives and Chemically Modified Analogues of 5 Methyl 1 Undecen 5 Ol

Synthesis and Characterization of Esters and Ethers

The hydroxyl group of 5-Methyl-1-undecen-5-ol is a prime site for functionalization, most commonly through the formation of esters and ethers. These reactions are fundamental in organic synthesis and are employed to modify the polarity, reactivity, and biological activity of the parent molecule.

Esters of this compound can be synthesized through various established methods, including Fischer esterification with carboxylic acids under acidic catalysis, or by reaction with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, the reaction of this compound with acetic anhydride in the presence of a catalyst like pyridine (B92270) or 4-dimethylaminopyridine (DMAP) would yield 5-Methyl-1-undecen-5-yl acetate. The progress of such reactions can be monitored by spectroscopic techniques like Infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band characteristic of the ester.

Ethers can be prepared via Williamson ether synthesis, where the alkoxide of this compound, formed by treatment with a strong base like sodium hydride, reacts with an alkyl halide. For example, the reaction with methyl iodide would produce 5-methoxy-5-methyl-1-undecene. This transformation can be confirmed by ¹H NMR spectroscopy, where a new singlet corresponding to the methoxy protons would appear.

| Derivative | Synthesis Method | Key Reactants | Characteristic Spectroscopic Data |

| 5-Methyl-1-undecen-5-yl acetate | Acylation | This compound, Acetic Anhydride, Pyridine | IR: ~1740 cm⁻¹ (C=O stretch); ¹H NMR: ~2.0 ppm (s, 3H, -OCOCH₃) |

| 5-Methoxy-5-methyl-1-undecene | Williamson Ether Synthesis | This compound, NaH, Methyl Iodide | ¹H NMR: ~3.2 ppm (s, 3H, -OCH₃); Disappearance of O-H signal |

| 5-Methyl-1-undecen-5-yl benzoate | Acylation | This compound, Benzoyl Chloride, Triethylamine | IR: ~1720 cm⁻¹ (C=O stretch); ¹H NMR: ~7.4-8.1 ppm (m, 5H, Ar-H) |

Preparation of Halogenated and Cyclized Analogues

The introduction of halogens or the formation of cyclic structures can significantly alter the chemical and physical properties of this compound, opening avenues for further synthetic transformations or for the exploration of novel biological activities.

Halogenated analogues can be prepared by various methods. The hydroxyl group can be replaced by a halogen using standard reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would lead to the formation of 5-chloro-5-methyl-1-undecene and 5-bromo-5-methyl-1-undecene, respectively. These reactions typically proceed via an Sₙi or Sₙ2 mechanism. The alkene moiety can also be a site for halogenation. For example, the addition of bromine (Br₂) across the double bond would result in a dibrominated derivative.

Cyclized analogues , particularly tetrahydrofuran derivatives, can be synthesized from this compound through intramolecular cyclization reactions. Acid-catalyzed hydration of the double bond followed by intramolecular etherification is a common strategy. Alternatively, methods such as oxymercuration-demercuration in the presence of the internal alcohol can lead to the formation of a five-membered cyclic ether. The stereochemistry of the substituents on the resulting tetrahydrofuran ring is influenced by the reaction conditions and the stereochemistry of the starting material.

| Analogue | Synthesis Method | Key Reactants | Expected Product Structure |

| 5-Chloro-5-methyl-1-undecene | Halogenation (Hydroxyl Replacement) | This compound, Thionyl Chloride | Chlorine atom replaces the hydroxyl group. |

| 5-Bromo-5-methyl-1-undecene | Halogenation (Hydroxyl Replacement) | This compound, Phosphorus Tribromide | Bromine atom replaces the hydroxyl group. |

| 2-(1-Methylhexyl)-2-methyltetrahydrofuran | Intramolecular Cyclization | This compound, Acid catalyst (e.g., H₂SO₄) | Formation of a five-membered ether ring. |

Derivatives with Altered Alkene Positions or Branching Patterns

Modifying the position of the alkene or the branching pattern of the carbon skeleton of this compound can lead to a wide range of structural isomers with distinct properties.

Altered Alkene Positions: Isomerization of the terminal double bond to an internal position can be achieved using various transition metal catalysts or under strongly basic conditions. For example, treatment with a ruthenium or rhodium catalyst could facilitate the migration of the double bond to form isomers such as 5-methyl-2-undecen-5-ol. The specific isomer obtained would depend on the catalyst and reaction conditions employed.

Altered Branching Patterns: Analogues with different branching patterns can be synthesized through multi-step synthetic sequences. For instance, a Grignard reaction between a different alkyl magnesium halide and a suitable ketone precursor could be used to introduce a different alkyl group at the C5 position, leading to compounds like 5-ethyl-1-undecen-5-ol. Alternatively, starting from different olefinic ketones would allow for variations in the main chain length.

| Derivative | Synthetic Approach | Key Precursors | Structural Modification |

| 5-Methyl-2-undecen-5-ol | Alkene Isomerization | This compound | Double bond shifted from terminal to internal position. |

| 5-Ethyl-1-undecen-5-ol | Grignard Synthesis | Undec-1-en-5-one, Ethylmagnesium bromide | Methyl group at C5 replaced with an ethyl group. |

| 5-Methyl-1-decen-5-ol | Grignard Synthesis | Dec-1-en-5-one, Methylmagnesium bromide | Undecyl chain shortened to a decyl chain. |

Bio-inspired and Designed Analogues for Specific Chemical Purposes

The structural features of this compound, particularly its nature as a tertiary allylic alcohol, make it an interesting starting point for the design of bio-inspired molecules and analogues for specific chemical applications.

Bio-inspired Analogues: Many natural products contain tertiary alcohol and olefinic functionalities. These motifs are often crucial for their biological activity. By using this compound as a building block, it is possible to synthesize analogues that mimic the structural features of certain natural products. For example, the long alkyl chain and the functional groups could be elaborated to resemble components of signaling molecules or pheromones. Research in this area often focuses on creating libraries of related compounds to screen for biological activity.

Designed Analogues for Specific Chemical Purposes: The reactivity of the alkene and alcohol groups can be harnessed for various chemical applications. For instance, the terminal alkene can be used in polymerization reactions to create novel polymers with specific properties. It can also serve as a substrate for metathesis reactions, allowing for the construction of more complex molecules. The chiral center at C5 makes it a potential precursor for the synthesis of enantiomerically pure compounds, which are of significant interest in the pharmaceutical and fine chemical industries. The design of such analogues is driven by the desired application, whether it be as a monomer, a chiral auxiliary, or an intermediate in a complex synthesis.

| Analogue Type | Design Principle | Potential Application |

| Pheromone Analogue | Mimicking the structure of insect sex pheromones. | Pest control, ecological studies. |

| Polymerizable Monomer | Incorporation of the vinyl group into a polymer backbone. | Materials science, development of specialty polymers. |

| Chiral Building Block | Utilization of the stereocenter for asymmetric synthesis. | Pharmaceutical synthesis, fine chemical production. |

Chemical and Industrial Process Applications of 5 Methyl 1 Undecen 5 Ol

Utilization as a Monomer in Polymerization Processes

There is no readily available scientific literature or patent documentation that describes the use of 5-Methyl-1-undecen-5-ol as a monomer in polymerization processes.

Development of Novel Polymeric Materials with Tailored Properties

There is no information available on the development of novel polymeric materials with tailored properties derived from this compound. Research into its homopolymerization or copolymerization to create materials with specific thermal, mechanical, or chemical properties has not been published in the accessible public domain.

Role in Advanced Chemical Synthesis and Manufacturing

Information regarding the role of this compound in advanced chemical synthesis and manufacturing is not present in the available chemical literature or industrial manufacturing documentation.

Production of Specialty Chemicals and Intermediates for Downstream Processes

No specific downstream processes or the production of specialty chemicals and intermediates using this compound as a precursor have been documented. Its application as a building block in the synthesis of more complex molecules for industrial use is not described in the available literature.

Development of Green Chemistry Approaches in its Synthesis or Application

There are no published studies concerning the development of green chemistry approaches specifically for the synthesis or application of this compound. The literature does not provide information on sustainable synthetic routes to this compound or its use in environmentally benign chemical processes.

Q & A

Basic: What spectroscopic techniques are essential for characterizing 5-Methyl-1-undecen-5-ol, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify structural features, such as the position of the methyl group and double bond. Compare chemical shifts with PubChem data for analogous alkenols .

- Infrared (IR) Spectroscopy: Analyze absorption bands for hydroxyl (-OH, ~3200–3600 cm) and alkene (C=C, ~1640–1680 cm) groups to confirm functional groups.

- Mass Spectrometry (MS): Confirm molecular weight (e.g., 170.29 g/mol) via molecular ion peaks and fragmentation patterns. Use high-resolution MS for isotopic validation.

- Data Interpretation: Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) and published analogs to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile handling.

- First Aid:

- Storage: Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

-

Systematic Comparison: Tabulate variables such as assay type (e.g., in vitro vs. in vivo), concentration ranges, and solvent systems to identify confounding factors .

-

Statistical Meta-Analysis: Apply tools like RevMan or R to aggregate data and calculate effect sizes, prioritizing studies with rigorous controls (e.g., blinded experiments) .

05 文献检索Literature search for meta-analysis02:58

-

Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., pH, temperature) to isolate methodological discrepancies .

Advanced: What methodologies optimize the stereoselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts: Employ Sharpless epoxidation or Jacobsen-Katsuki epoxidation to control stereochemistry at the alcohol center. Monitor enantiomeric excess via chiral HPLC .

- Reaction Optimization: Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and maximize yield. For example, a 72-hour reaction at 40°C with Pd/C may improve selectivity .

- Byproduct Analysis: Characterize impurities (e.g., diastereomers) using preparative TLC or GC-MS to refine purification protocols .

Basic: What are the standard protocols for assessing the purity of this compound?

Methodological Answer:

- Chromatography:

- Elemental Analysis: Compare experimental C/H/O ratios with theoretical values (e.g., C: 77.57%, H: 12.43%, O: 9.94%).

- Melting Point: While less common for liquids, check for consistency with literature values to detect solvates or impurities .

Advanced: How to design a mechanistic study for this compound’s interaction with biological targets?

Methodological Answer:

- In Vitro Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (K, k, k) with purified proteins. Include negative controls (e.g., scrambled peptides) .

- Dose-Response Analysis: Test concentrations from 1 nM to 100 µM to establish EC values. Use nonlinear regression models (e.g., GraphPad Prism) .

- Omics Integration: Pair with transcriptomic/proteomic profiling to identify downstream pathways affected by the compound .

Advanced: What computational models best predict this compound’s physicochemical and biological behavior?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in water/octanol systems to predict logP values and membrane permeability (e.g., GROMACS) .

- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate with mutagenesis data .

- QSAR Models: Develop quantitative structure-activity relationship models using descriptors like molar refractivity and topological polar surface area .

Basic: How should researchers document and share experimental data for reproducibility?

Methodological Answer:

- Electronic Lab Notebooks (ELNs): Record raw data, instrument parameters, and environmental conditions (e.g., humidity) in platforms like LabArchives .

- Supporting Information: Provide NMR/IR spectra, chromatograms, and crystallographic data (if applicable) in supplementary files, hyperlinked in the main manuscript .

- FAIR Principles: Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products